4-chloro-3-nitro-N-propylbenzamide
Description
4-Chloro-3-nitro-N-propylbenzamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a chlorine atom at the 4-position, a nitro group at the 3-position, and an N-propylamide moiety. Its synthesis, as described in , involves refluxing 4-chloro-3-nitrobenzonitrile with n-propylamine in tetrahydrofuran (THF), yielding the product in 89% after recrystallization from ethanol . The presence of electron-withdrawing groups (chloro and nitro) may influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-3-nitro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)7-3-4-8(11)9(6-7)13(15)16/h3-4,6H,2,5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGRHAZHLVGWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position . The subsequent alkylation with propylamine can be achieved through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for 4-chloro-3-nitro-N-propylbenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, ensuring consistent product quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-propylbenzamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-chloro-3-amino-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and propylamine.
Scientific Research Applications
4-chloro-3-nitro-N-propylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules, influencing their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences :
- Core structure: Phthalimide (isoindole-1,3-dione) vs. benzamide.
- Substituents: Chlorine at the 3-position and a phenyl group vs. chlorine at the 4-position, nitro at the 3-position, and an N-propylamide .
Applications : - Used as a monomer precursor for polyimides, highlighting its role in polymer synthesis .
N-(3-Chlorophenethyl)-4-Nitrobenzamide
Structural Differences :
- Benzamide backbone with a 3-chlorophenethyl group and nitro at the 4-position vs. nitro at the 3-position and N-propylamide .
Functional Implications : - The phenethyl group introduces bulkier aromatic substituents, which may alter solubility and receptor-binding profiles compared to the linear propyl chain in the target compound.
4-Nitrobenzyl Chloroformate
Structural Differences :
- Chloroformate ester with a para-nitrobenzyl group vs. benzamide with meta-nitro and para-chloro substituents .
Applications : - Primarily a reagent for introducing nitrobenzyl protecting groups in organic synthesis. Its reactivity as an electrophile contrasts with the amide’s hydrogen-bonding capability .
3-Nitro-4-(Propylamino)benzonitrile
Structural Differences :
- Propylamine-derived benzonitrile with nitro at the 3-position vs. propylamide with nitro at the 3-position and chloro at the 4-position .
Synthesis Comparison : - Both compounds share a nitro-substituted benzene ring and utilize n-propylamine, but the target compound’s amide group offers greater hydrolytic stability compared to the amine in 3-nitro-4-(propylamino)benzonitrile.
Data Tables
Table 2: Electronic and Physical Properties (Inferred)
| Compound | Electron-Withdrawing Groups | Potential Reactivity | Solubility Profile |
|---|---|---|---|
| 4-Chloro-3-nitro-N-propylbenzamide | Cl, NO₂ | Hydrogen bonding (amide), electrophilic aromatic substitution | Moderate (polar aprotic solvents) |
| 3-Chloro-N-phenyl-phthalimide | Cl | High thermal stability (imide ring) | Low (non-polar solvents) |
| 4-Nitrobenzyl chloroformate | NO₂ | Electrophilic (chloroformate) | Reacts in polar solvents |
Biological Activity
4-Chloro-3-nitro-N-propylbenzamide (C10H11ClN2O3) is an organic compound with significant interest in medicinal and biochemical research. Its unique structure, characterized by a chloro and nitro group on the benzene ring, allows for diverse interactions with biological systems. This article details the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C10H11ClN2O3
- Molecular Weight: 242.66 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can participate in redox reactions, while the amide moiety facilitates hydrogen bonding with biological macromolecules. Such interactions can influence enzyme activities and protein-ligand dynamics, making it a valuable compound for studying biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been used in studies to explore its effects on various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which are crucial for protein degradation and processing in cells.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial growth.
Case Studies
- Antiviral Activity : A study investigated the effects of benzamide derivatives, including this compound, on hepatitis B virus (HBV) capsid assembly. The compound demonstrated potential antiviral properties by inhibiting the nucleocapsid assembly process, thus reducing viral replication in vitro.
- Cancer Research : Another study explored the use of benzamide derivatives as RET kinase inhibitors in cancer therapy. Compounds similar to this compound showed moderate to high potency in inhibiting RET kinase activity, suggesting potential applications in targeted cancer therapies.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition, antimicrobial |
| 4-Chloro-N-methylbenzamide | Structure | Anticancer properties |
| 4-Chlorobenzamides | Various derivatives | Diverse biological activities |
Research Applications
The compound has several applications in scientific research:
- Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
- Biology : Useful in studies involving enzyme inhibition and protein-ligand interactions.
- Pharmaceuticals : Investigated for its therapeutic potential in treating infections and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
